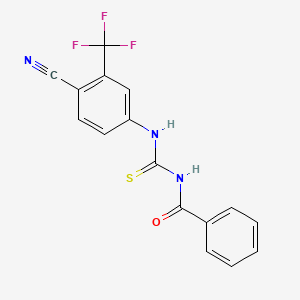
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide is a chemical compound with the molecular formula C16H10F3N3OS. It is known for its unique structure, which includes a cyano group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core
Métodos De Preparación
The synthesis of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with benzoyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Aplicaciones Científicas De Investigación
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide can be compared with similar compounds, such as:
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in its core structure, leading to different reactivity and applications.
N-(4-Cyano-3-(trifluoromethyl)phenyl)thiourea: Similar in structure but with a thiourea core, this compound exhibits different chemical properties and uses.
Propiedades
Fórmula molecular |
C16H10F3N3OS |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-8-12(7-6-11(13)9-20)21-15(24)22-14(23)10-4-2-1-3-5-10/h1-8H,(H2,21,22,23,24) |
Clave InChI |
QOUBZIALHCOXBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


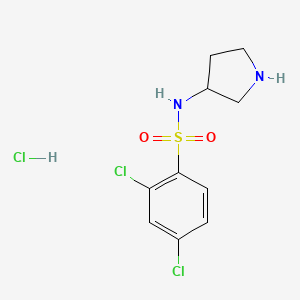
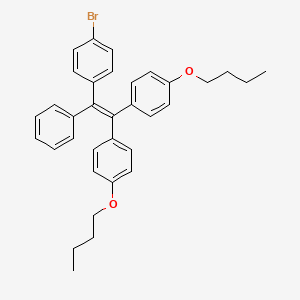
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
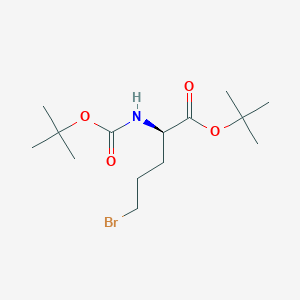
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
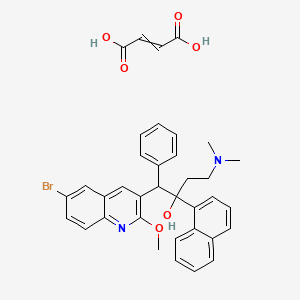
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)


![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B12509832.png)
